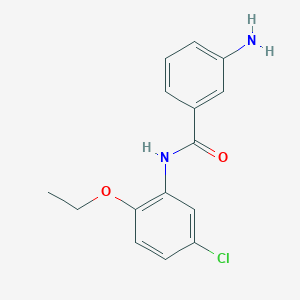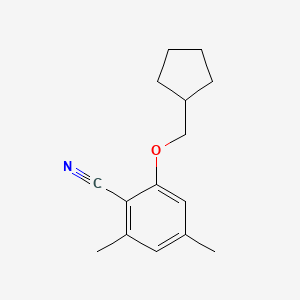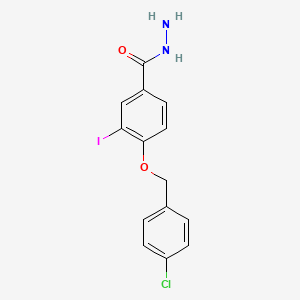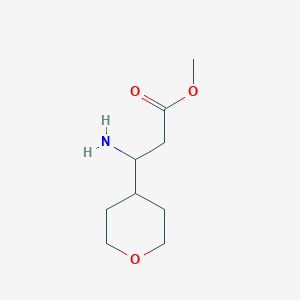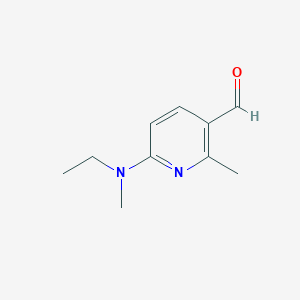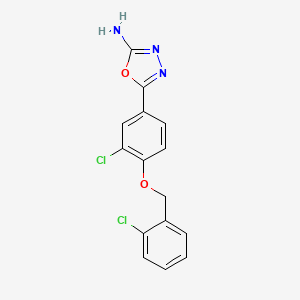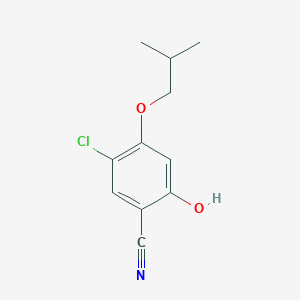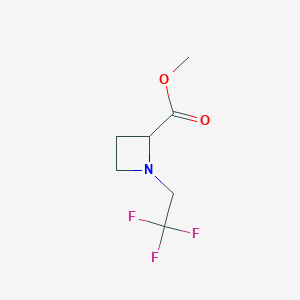
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate is a chemical compound with the molecular formula C7H10F3NO2 and a molecular weight of 197.16 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to an azetidine ring, which is further substituted with a methyl ester group. It is primarily used in research and development settings.
Métodos De Preparación
The synthesis of Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate involves several steps. One common method includes the reaction of 2,2,2-trifluoroethylamine with an appropriate azetidine precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoroethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of inert atmospheres. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group imparts unique electronic properties to the molecule, which can influence its reactivity and binding affinity to various biological targets. The azetidine ring structure also plays a crucial role in its activity, potentially interacting with enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
Methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxylate: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Ethyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H10F3NO2 |
|---|---|
Peso molecular |
197.15 g/mol |
Nombre IUPAC |
methyl 1-(2,2,2-trifluoroethyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C7H10F3NO2/c1-13-6(12)5-2-3-11(5)4-7(8,9)10/h5H,2-4H2,1H3 |
Clave InChI |
ALXWMMSELAKYLB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCN1CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


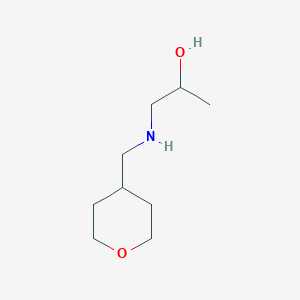

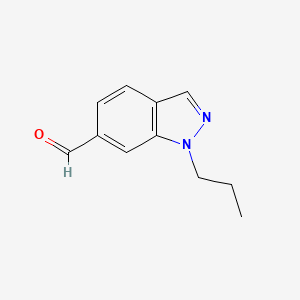
![2-Bromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B15230001.png)
